molecular formula C20H20N2O5S B15032501 ethyl 4-(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)-4H-chromene-2-carboxylate

ethyl 4-(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)-4H-chromene-2-carboxylate

Cat. No.: B15032501
M. Wt: 400.4 g/mol
InChI Key: KDGNLQHPMZFOJJ-UHFFFAOYSA-N
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Description

ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chromene ring fused with a diazinane ring, which is further substituted with ethyl and carboxylate groups

Preparation Methods

The synthesis of ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the diazinane ring through cyclization reactions. The final steps involve the addition of ethyl and carboxylate groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE can be compared with other similar compounds such as:

    4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-1,2,6-TRIPHENYLCYCLOHEXA-2,5-DIENE-1-CARBONITRILE: Known for its structural similarity but differing in the presence of a cyclohexa-diene ring.

    4-[2-[(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PYRROL-1-YL]BENZOATE: Contains a pyrrole ring, offering different reactivity and applications.

ETHYL 4-(1,3-DIETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)-4H-CHROMENE-2-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 4-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)chromene-2-carboxylate

InChI

InChI=1S/C20H20N2O5S/c1-4-21-17(23)16(18(24)22(5-2)20(21)28)13-11-15(19(25)26-6-3)27-14-10-8-7-9-12(13)14/h7-11H,4-6H2,1-3H3

InChI Key

KDGNLQHPMZFOJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C2C=C(OC3=CC=CC=C32)C(=O)OCC)C(=O)N(C1=S)CC

Origin of Product

United States

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